molecular formula C27H32BrN5O5 B11676486 N'-[(3Z)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetohydrazide

N'-[(3Z)-1-(azepan-1-ylmethyl)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetohydrazide

Cat. No.: B11676486
M. Wt: 586.5 g/mol
InChI Key: HFYCQDGTEAFUAM-BZLJZZECSA-N
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Description

N’-[(3Z)-1-[(AZEPAN-1-YL)METHYL]-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE is a complex organic compound that features a variety of functional groups, including an indole moiety, a bromine atom, and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-1-[(AZEPAN-1-YL)METHYL]-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Azepane Introduction: The azepane ring is introduced through nucleophilic substitution reactions.

    Hydrazide Formation: The final step involves the formation of the hydrazide moiety through the reaction of the intermediate with hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and azepane moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The bromine atom in the indole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while substitution could result in various substituted indoles.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology and Medicine

    Pharmacological Studies: Due to its complex structure, the compound may exhibit interesting biological activities, making it a candidate for drug discovery and development.

    Biochemical Probes: It can be used as a probe to study various biochemical pathways.

Industry

    Material Science: The compound’s unique structure might find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N’-[(3Z)-1-[(AZEPAN-1-YL)METHYL]-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE exerts its effects would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indomethacin and tryptophan share the indole core.

    Hydrazides: Compounds such as isoniazid and hydralazine are examples of hydrazides with biological activity.

Uniqueness

N’-[(3Z)-1-[(AZEPAN-1-YL)METHYL]-5-BROMO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-{[(E)-[1-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO]OXY}ACETOHYDRAZIDE is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C27H32BrN5O5

Molecular Weight

586.5 g/mol

IUPAC Name

N-[1-(azepan-1-ylmethyl)-5-bromo-2-hydroxyindol-3-yl]imino-2-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]oxyacetamide

InChI

InChI=1S/C27H32BrN5O5/c1-18(19-8-11-23(36-2)24(14-19)37-3)31-38-16-25(34)29-30-26-21-15-20(28)9-10-22(21)33(27(26)35)17-32-12-6-4-5-7-13-32/h8-11,14-15,35H,4-7,12-13,16-17H2,1-3H3/b30-29?,31-18+

InChI Key

HFYCQDGTEAFUAM-BZLJZZECSA-N

Isomeric SMILES

C/C(=N\OCC(=O)N=NC1=C(N(C2=C1C=C(C=C2)Br)CN3CCCCCC3)O)/C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC(=NOCC(=O)N=NC1=C(N(C2=C1C=C(C=C2)Br)CN3CCCCCC3)O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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